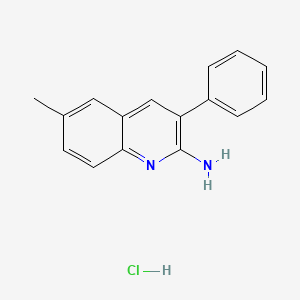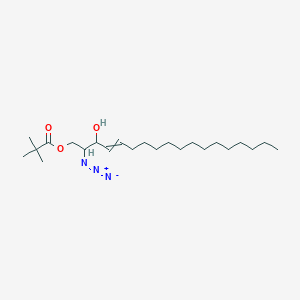![molecular formula C13H12BNO4S B13724596 [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is a boronic acid derivative that features a phenyl ring substituted with a nitrobenzylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable reagent in various chemical transformations and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid typically involves the introduction of the nitrobenzylthio group to a phenylboronic acid derivative. One common method is the reaction of 4-bromophenylboronic acid with 2-nitrobenzylthiol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The boronic acid group can be converted to a hydroxyl group.
Substitution: The nitrobenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitrobenzylthio group.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in [4-[(2-Aminobenzyl)thio]phenyl]boronic acid.
Reduction: Reduction of the boronic acid group yields [4-[(2-Nitrobenzyl)thio]phenyl]methanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitrobenzylthio group can be selectively modified to introduce fluorescent or affinity tags, enabling the visualization and isolation of target proteins.
Medicine
In medicine, this compound derivatives have potential applications as therapeutic agents. The boronic acid moiety can inhibit proteasome activity, making it a potential candidate for the development of anticancer drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials with unique properties.
作用机制
The mechanism of action of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The nitrobenzylthio group can also participate in redox reactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the nitrobenzylthio group.
4-Bromophenylboronic acid: A precursor in the synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid.
2-Nitrobenzylthiol: A key reagent used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both the boronic acid and nitrobenzylthio groups. This combination allows for a wide range of chemical transformations and applications in various fields. The nitrobenzylthio group provides additional functionality that can be exploited in synthetic and biological studies, making this compound a versatile and valuable reagent.
属性
分子式 |
C13H12BNO4S |
|---|---|
分子量 |
289.1 g/mol |
IUPAC 名称 |
[4-[(2-nitrophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BNO4S/c16-14(17)11-5-7-12(8-6-11)20-9-10-3-1-2-4-13(10)15(18)19/h1-8,16-17H,9H2 |
InChI 键 |
GBANIUPTCMXSKV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
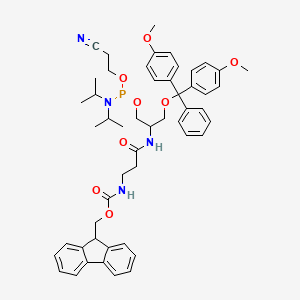
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
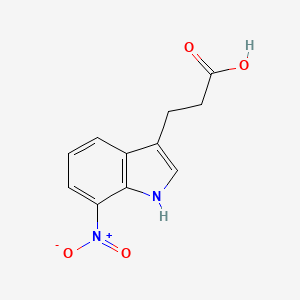
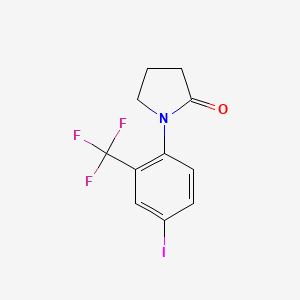

![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
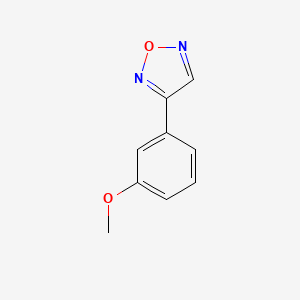
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

